molecular formula C23H16Cl2FNO3S B2712076 [4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114651-72-7

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No. B2712076
CAS RN: 1114651-72-7
M. Wt: 476.34
InChI Key: QDHDNCVVGMFKRI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzothiazinone ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .


Chemical Reactions Analysis

The reactivity of a compound depends on its molecular structure and the functional groups it contains. For example, the benzothiazinone ring in the compound might undergo reactions typical for heterocyclic compounds .

Scientific Research Applications

Molecular Interaction and Clathrate Formation

Research has investigated the role of molecular interactions, such as edge-to-face interactions between aromatic rings, in the clathrate formation of benzothiazin derivatives with benzene. These studies highlight the importance of molecular structure in the formation of inclusion complexes, providing insight into the potential applications of these compounds in host-guest chemistry (Eto et al., 2011).

DNA Binding and Molecular Docking

Another area of interest is the DNA binding capabilities of benzothiazin derivatives, as explored through the synthesis of Schiff base ligands and their metal complexes. These studies not only characterize the compounds but also assess their ability to interact with CT DNA, suggesting potential applications in the study of DNA interactions and molecular docking (Guhathakurta et al., 2017).

Crystal Structure and DFT Analysis

The crystal structure and conformational analysis of benzothiazin derivatives, using X-ray diffraction and density functional theory (DFT), have been examined to understand their molecular geometry and electronic properties. Such studies are crucial for the development of new materials and the exploration of their physicochemical properties (Huang et al., 2021).

Antitubercular Activities

Research has also focused on the synthesis and optimization of benzothiazin derivatives for antitubercular activities. These studies involve evaluating the compounds' efficacy against Mycobacterium tuberculosis, highlighting their potential as novel antitubercular agents (Bisht et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on handling, storage, and disposal of chemicals .

properties

IUPAC Name

[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2FNO3S/c1-13-3-6-17(14(2)9-13)23(28)22-12-27(16-5-7-18(24)19(25)11-16)20-10-15(26)4-8-21(20)31(22,29)30/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHDNCVVGMFKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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